molecular formula C23H20N2OS B1230654 3,4-dihydro-2H-quinolin-1-yl-[4-(phenylmethyl)-5-thieno[3,2-b]pyrrolyl]methanone

3,4-dihydro-2H-quinolin-1-yl-[4-(phenylmethyl)-5-thieno[3,2-b]pyrrolyl]methanone

Cat. No. B1230654
M. Wt: 372.5 g/mol
InChI Key: PLCNVGWZQKAXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-quinolin-1-yl-[4-(phenylmethyl)-5-thieno[3,2-b]pyrrolyl]methanone is a member of quinolines.

Scientific Research Applications

Spectroscopic Properties

  • A study by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of compounds similar to the quinolinyl-phenylmethanone, focusing on their behavior in various solvents. The research provided insights into the excited-states and dual fluorescence of these compounds, enhanced by quantum chemistry calculations (Al-Ansari, 2016).

Synthetic Methodologies

  • Alizadeh and Roosta (2018) developed a protocol for synthesizing derivatives of aryl(thieno[2,3-b]quinolin-2-yl)methanone. Their method yielded high-efficiency products rapidly, indicating potential in synthetic chemistry applications (Alizadeh & Roosta, 2018).
  • Nandeshwarappa et al. (2005) presented an efficient microwave-assisted synthesis method for substituted thieno[2,3-b]quinolines, which could have implications for the synthesis of related compounds (Nandeshwarappa et al., 2005).

Catalytic Synthesis

  • Zhang et al. (2013) described a Rh(I)-catalyzed method for forming carbon-carbon double bonds in compounds similar to quinolinyl-phenylmethanone, providing a pathway for the synthesis of complex organic structures (Zhang, Wang, & Wang, 2013).

Applications in Polymer Science

  • Turac et al. (2011) researched the electrochemical copolymerization of quinoxaline derivatives, including those similar to quinolinyl-phenylmethanone, indicating potential applications in the development of conducting polymers (Turac et al., 2011).

properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

(4-benzylthieno[3,2-b]pyrrol-5-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C23H20N2OS/c26-23(24-13-6-10-18-9-4-5-11-19(18)24)21-15-22-20(12-14-27-22)25(21)16-17-7-2-1-3-8-17/h1-5,7-9,11-12,14-15H,6,10,13,16H2

InChI Key

PLCNVGWZQKAXCX-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(N3CC5=CC=CC=C5)C=CS4

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(N3CC5=CC=CC=C5)C=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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